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Compound of Interest

Compound Name: MAB-CHMINACA metabolite M2

Cat. No.: B593346

Get Quote

Executive Summary
MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid receptor

agonist (SCRA) featuring an indazole core, a cyclohexylmethyl tail, and a tert-leucinamide

linker. Upon ingestion, it undergoes extensive Phase I metabolism, primarily yielding

metabolites that serve as critical biomarkers for forensic and clinical verification.

The distinction between Metabolite M2 and Metabolite M11 represents the divergence between

two fundamental metabolic pathways: hydrolysis and oxidative functionalization.

M2 (The Acid Metabolite): Formed via the hydrolysis of the terminal primary amide to a

carboxylic acid. It represents the deactivation pathway common to many carboxamide-linked

SCRAs.

M11 (The Dihydroxy Metabolite): Formed via dual hydroxylation on both the cyclohexyl tail

and the tert-butyl moiety.[1] It represents a complex oxidative pathway that retains the

terminal amide structure.

Current forensic literature identifies M11 as a predominant urinary metabolite, offering high

specificity due to its unique dual-hydroxylation pattern, while M2 serves as a stable, long-term
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marker of exposure.

Chemical Identity & Structural Analysis[2][3]
The following table contrasts the physicochemical properties of the parent compound and the

two target metabolites.

Feature
MAB-CHMINACA
(Parent)

Metabolite M2
(Acid)

Metabolite M11
(Dihydroxy)

Common Name ADB-CHMINACA
ADB-CHMINACA 3,3-

dimethylbutanoic acid

ADB-CHMINACA

dihydroxy metabolite

Modification None

Amide Hydrolysis

(CONH₂ ngcontent-

ng-c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-star-

inserted">

COOH)

Dual Hydroxylation

(+2 OH groups)

Formula
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H

N

O

C

H

N

O

C

H

N

O

Mol.[1][2][3][4][5][6]

Weight
368.47 g/mol 371.48 g/mol 400.47 g/mol

Polarity Lipophilic (Non-polar) Polar (Acidic) Polar (Hydrophilic)

Key Structural Feature
Intact tert-butyl amide

& cyclohexyl tail

Carboxylic acid

replaces amide; tail

intact

Hydroxyls on tert-butyl

& cyclohexyl ring
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Structural Elucidation[2]
M2 Structure: The terminal amide moiety is cleaved to form a carboxylic acid. The

cyclohexylmethyl tail remains unsubstituted.

IUPAC: N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[7]

M11 Structure: The terminal amide remains intact. Oxidation occurs at two sites:

Tail: 4-hydroxycyclohexyl (trans/cis isomers possible).

Linker: Hydroxylation of a methyl group on the tert-butyl side chain (forming a

hydroxymethyl group).

IUPAC: N-(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-

hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide[1][4]

Metabolic Mechanistics[7][10]
The formation of M2 and M11 follows distinct enzymatic cascades. M2 is a product of hydrolytic

enzymes (amidases/esterases), whereas M11 is the product of extensive Cytochrome P450

(CYP) oxidation.

Pathway Visualization
The following diagram illustrates the divergence of MAB-CHMINACA metabolism into the M2

and M11 pathways.[4]
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MAB-CHMINACA
(Parent Drug)

Metabolite M2
(Carboxylic Acid)

[Hydrolysis Product]

Amidase/Carboxylesterase
(Amide Hydrolysis)

Metabolite M1
(Monohydroxy)
[Intermediate]

CYP450
(Hydroxylation of Cyclohexyl)

Metabolite M11
(Dihydroxy)

[Oxidative Product]

CYP450
(Hydroxylation of tert-butyl)

Click to download full resolution via product page

Figure 1: Divergent metabolic pathways of MAB-CHMINACA showing the formation of M2 via

hydrolysis and M11 via sequential oxidation.[4]

Mechanism of Action[11]
Formation of M2 (Deactivation):

Enzymes: Human carboxylesterases (hCES1/hCES2) and amidases.

Process: The primary amide is hydrolyzed to a carboxylic acid. This drastically increases

water solubility and facilitates renal excretion. This metabolite typically loses affinity for

CB1/CB2 receptors.

Formation of M11 (Biotransformation):

Enzymes: CYP450 isozymes (likely CYP3A4 and CYP2C19).

Process:

Step 1: Hydroxylation of the cyclohexyl ring (usually at the C4 position) to form M1.
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Step 2: Subsequent hydroxylation of the tert-butyl group to form the di-hydroxylated

M11.

Significance: Unlike M2, hydroxylated metabolites (like M1) may retain partial receptor

affinity, though M11 (being di-hydroxylated) is likely inactive.

Analytical Differentiation & Detection
Distinguishing M2 from M11 in biological matrices (urine/blood) requires precise mass

spectrometry parameters due to their differing mass and fragmentation patterns.

LC-MS/MS Transition Parameters
The following transitions are recommended for Multiple Reaction Monitoring (MRM) modes.

Analyte
Precursor Ion
(m/z) [M+H]+

Product Ion 1
(Quant)

Product Ion 2
(Qual)

Retention Time
(Relative)

MAB-

CHMINACA
369.2 241.1 324.2 Late (Non-polar)

Metabolite M2 372.2 241.1 145.1 Mid-Early

Metabolite M11 401.2
383.2 (Water

loss)
241.1 Early (Polar)

Note: M11 often presents as multiple peaks due to cis/trans isomerism on the cyclohexyl ring

and chirality at the tert-butyl hydroxylation site.

Chromatographic Behavior[5][12]
M2: Being a carboxylic acid, M2 will elute earlier than the parent but may show peak tailing

unless the mobile phase is acidified (e.g., 0.1% Formic Acid).

M11: Being highly polar (two -OH groups + amide), M11 elutes significantly earlier than the

parent. It is often the first major metabolite to appear in reverse-phase gradients.

Experimental Protocol: Extraction & Analysis
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This protocol is designed for the simultaneous extraction of M2 and M11 from human urine

using a "Dilute-and-Shoot" or SLE (Supported Liquid Extraction) approach to minimize matrix

effects.

Reagents
Internal Standard: ADB-CHMINACA-d9 or MAB-CHMINACA-d4.

Enzyme:

-glucuronidase (recombinant or Helix pomatia).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

Urine Sample
(100 µL)

Hydrolysis
beta-glucuronidase

(55°C, 30 min)

Add ISTD Extraction
(SLE or QuEChERS)

Dry & Reconstitute
(Initial Mobile Phase)

LC-MS/MS Analysis
(C18 Column)

Click to download full resolution via product page

Figure 2: Optimized workflow for the extraction and detection of M2 and M11 from urine.

Step-by-Step Methodology
Hydrolysis (Critical for M11):

While M2 is not typically glucuronidated (it is an acid), M11 contains two hydroxyl groups

that are heavily conjugated.

Add 20 µL

-glucuronidase to 100 µL urine. Incubate at 55°C for 30–60 minutes. Failure to hydrolyze
will result in significant underestimation of M11 levels.

Extraction:
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Add 200 µL ice-cold Acetonitrile (protein precipitation) OR use Supported Liquid Extraction

(SLE+) cartridges for cleaner extracts.

Centrifuge at 10,000 rpm for 5 minutes.

Analysis:

Inject 5 µL of the supernatant onto a Biphenyl or C18 column.

Run a gradient from 5% B to 95% B over 8 minutes.

Differentiation: Monitor m/z 372.2 (M2) and 401.2 (M11). Ensure chromatographic

resolution between M11 isomers.

Forensic & Clinical Significance[6][7][8][13][14][15]
Detection Window: M2 (Acid) generally has a longer half-life in plasma and urine compared

to hydroxylated metabolites, making it useful for detecting older ingestion events.

Specificity: M11 is highly specific to MAB-CHMINACA. While the acid metabolite (M2) is also

specific, the unique "double-hit" oxidation of M11 provides a high-confidence confirmation of

MAB-CHMINACA intake, distinguishing it from analogs that might share the same core but

lack the specific tert-butyl moiety susceptible to this exact hydroxylation pattern.

Abundance: In authentic urine samples, M11 has been reported as a predominant

metabolite, often exceeding the concentration of M2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b593346?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593346?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

